

Application Notes and Protocols for Live-Cell Imaging with JF526-Taxol (TFA)

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Compound of Interest

Compound Name: JF526-Taxol (TFA)

Cat. No.: B15136786

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Introduction

JF526-Taxol (TFA) is a fluorogenic microtubule probe that enables high-resolution visualization of the microtubule cytoskeleton in living cells. This compound consists of the microtubule-stabilizing agent, Taxol (paclitaxel), conjugated to the bright and photostable Janelia Fluor® 526 (JF526) dye. A key feature of JF526-Taxol is its fluorogenicity; it exhibits minimal fluorescence until it binds to microtubules, significantly reducing background noise and eliminating the need for wash-out steps, making it ideal for live-cell imaging experiments.^{[1][2]} These characteristics make JF526-Taxol a powerful tool for studying microtubule dynamics, cell division, and the effects of microtubule-targeting drugs in real-time. This document provides detailed protocols for the use of JF526-Taxol in live-cell imaging, information on its mechanism of action, and quantitative data to guide experimental design.

Product Information

Property	Value	Reference
Chemical Name	4-((8-(((1S,2R)-3-(((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[1][3]benzo[1,2-b]oxet-9-yl)oxy)-2-hydroxy-3-oxo-1-phenylpropyl)amino)-8-oxooctyl)carbamoyl)-2-(3-(3,3-difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoro-3H-xanthen-9-yl)benzoate trifluoroacetate	[4]
Molecular Weight	1507.42 g/mol (as TFA salt)	[5]
Excitation Max (λ_{ex})	531 nm	[2]
Emission Max (λ_{em})	549 nm	[2]
Extinction Coefficient	118,000 M ⁻¹ cm ⁻¹	[2]
Quantum Yield	0.87	[2]
Solubility	Soluble to 10 mM in DMSO	[5]
Storage	Store at -20°C, protect from light.	[5]

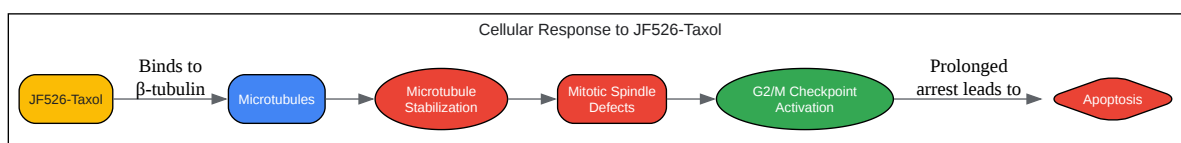
Mechanism of Action

Taxol, the core component of JF526-Taxol, is a well-characterized microtubule-stabilizing agent. It binds to the β -tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[3] This disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell

division. Consequently, cells treated with Taxol are arrested in the G2/M phase of the cell cycle, which can ultimately lead to the activation of apoptotic pathways and cell death.[6] The conjugation of Taxol to the JF526 fluorophore allows for the direct visualization of these effects on the microtubule cytoskeleton in living cells.

Signaling Pathway of Taxol-Induced Apoptosis

The stabilization of microtubules by JF526-Taxol triggers a signaling cascade that leads to cell cycle arrest and apoptosis. The following diagram illustrates the key events in this pathway.



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Caption: Taxol-induced microtubule stabilization pathway.

Experimental Protocols

Reagent Preparation

1. Stock Solution Preparation:

- **JF526-Taxol (TFA)** is typically supplied as a lyophilized powder.
- To prepare a stock solution, dissolve the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mM.[5]
- For example, to prepare a 1 mM stock solution from 1 mg of JF526-Taxol (MW: 1507.42 g/mol), add 663 μ L of DMSO.
- Mix thoroughly by vortexing until the powder is completely dissolved.

- Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

2. Storage:

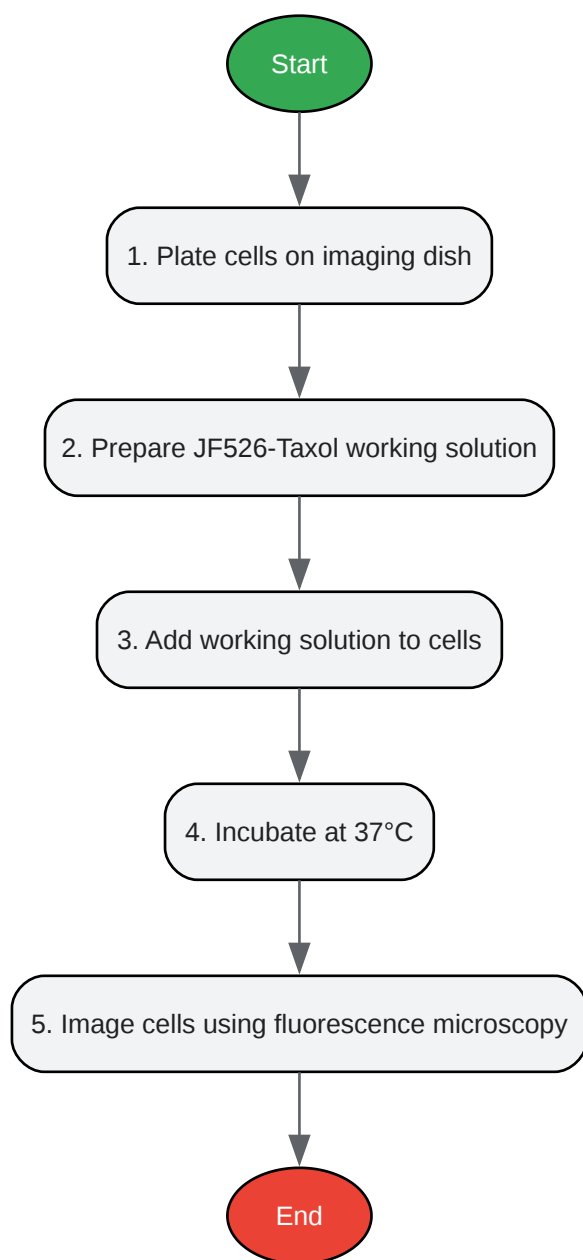
- Store the lyophilized powder and DMSO stock solutions at -20°C, protected from light and moisture.^[5]
- When stored properly, the DMSO stock solution is stable for several months.

3. Working Solution Preparation:

- On the day of the experiment, thaw an aliquot of the JF526-Taxol stock solution at room temperature.
- Dilute the stock solution to the desired final concentration in pre-warmed (37°C) complete cell culture medium.
- It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation of the compound. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.^[7]

Live-Cell Imaging Protocol

This protocol provides a general guideline for staining microtubules in live cells with JF526-Taxol. Optimal conditions may vary depending on the cell type and experimental setup.



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Caption: General workflow for live-cell imaging.

1. Cell Plating:

- Plate cells on a glass-bottom imaging dish or chamber slide suitable for live-cell microscopy.
- The seeding density should be optimized to achieve 50-70% confluency at the time of imaging.

- Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

2. Staining:

- Prepare the JF526-Taxol working solution in pre-warmed complete cell culture medium as described above. A starting concentration of 100-500 nM is recommended.
- Carefully remove the existing medium from the cells and replace it with the medium containing JF526-Taxol.

3. Incubation:

- Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator.
- The optimal incubation time may vary between cell types and should be determined empirically.

4. Imaging:

- Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.
- Use a fluorescence microscope equipped with appropriate filters for JF526 (e.g., excitation around 525-535 nm and emission around 545-560 nm).
- As JF526-Taxol is a "no-wash" probe, imaging can be performed directly in the staining solution.^[2]

Optimization and Quantitative Analysis

Parameter	Recommended Range	Notes
Concentration	50 nM - 1 μ M	Start with a concentration titration (e.g., 50, 100, 250, 500 nM) to determine the optimal signal-to-noise ratio for your cell type and imaging setup. Higher concentrations may lead to cytotoxicity with prolonged incubation.[8]
Incubation Time	30 - 120 minutes	Shorter incubation times are generally sufficient for microtubule labeling. Longer incubations may be used to study the long-term effects of microtubule stabilization.
Cell Type	Adherent mammalian cells	The protocol has been successfully used in various cell lines, including U2OS and COS7.[9][10] Optimization may be required for suspension cells or primary cell cultures.
Cytotoxicity	Monitor for signs of cytotoxicity	At higher concentrations and with extended imaging times, JF526-Taxol can induce cell cycle arrest and apoptosis. Monitor cell morphology, proliferation, and viability. For long-term studies, consider using the lowest effective concentration.[1]

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low Signal/No Staining	- Insufficient probe concentration or incubation time.- Poor cell health.- Incorrect filter sets.	- Increase the concentration of JF526-Taxol and/or the incubation time.- Ensure cells are healthy and not overly confluent.- Verify that the excitation and emission filters are appropriate for JF526.
High Background Fluorescence	- Probe precipitation.- Autofluorescence from media components.	- Ensure the DMSO stock is fully dissolved in the medium.- Use phenol red-free medium for imaging to reduce background autofluorescence.
Phototoxicity/Cell Death	- High laser power or prolonged exposure.- High probe concentration.	- Reduce laser power and exposure time. Use the lowest possible illumination dose.- Decrease the concentration of JF526-Taxol.- Use an environmental chamber to maintain optimal cell culture conditions during imaging.
Altered Microtubule Dynamics	- The inherent pharmacological effect of Taxol.	- Be aware that JF526-Taxol stabilizes microtubules and will affect their dynamic properties. For studies requiring unperturbed dynamics, consider alternative microtubule probes that do not have a stabilizing effect.

Conclusion

JF526-Taxol (TFA) is a highly effective and convenient tool for visualizing microtubule structures in living cells. Its fluorogenic nature allows for no-wash, low-background imaging,

making it particularly well-suited for a wide range of live-cell microscopy applications, including confocal and super-resolution microscopy.[9] By following the detailed protocols and considering the optimization parameters outlined in these application notes, researchers can successfully employ JF526-Taxol to gain valuable insights into the dynamic processes involving the microtubule cytoskeleton.

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